LUF5831 - 333963-57-8

LUF5831

Catalog Number: EVT-274398
CAS Number: 333963-57-8
Molecular Formula: C15H12N4O2S
Molecular Weight: 312.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LUF5831 is a novel adenosine A1 receptor agonist.
Synthesis Analysis

The synthesis of LUF5831 involves advanced organic synthesis techniques, typically requiring multiple steps to achieve the desired molecular structure. While specific methods for LUF5831 are not detailed in the search results, common practices in synthesizing similar compounds include:

  • Reagents: Utilizing various reagents such as halides, amines, or carboxylic acids.
  • Reactions: Employing reactions like nucleophilic substitutions, coupling reactions, or cyclization processes.
  • Purification: Techniques such as chromatography or recrystallization to purify the final product.

For a comprehensive understanding of synthesis methods applicable to LUF5831, researchers often refer to methodologies outlined in organic chemistry literature.

Molecular Structure Analysis

The molecular structure of LUF5831 is characterized by its specific arrangement of atoms and functional groups. Although detailed structural data is not provided in the search results, typical analyses would involve:

  • Molecular Formula: Determining the exact number and types of atoms present.
  • 3D Structure: Utilizing techniques such as X-ray crystallography or NMR spectroscopy to visualize the compound’s geometry.
  • Functional Groups: Identifying key functional groups that contribute to its biological activity.

Analyses often leverage software tools for computational chemistry to predict and visualize molecular interactions.

Chemical Reactions Analysis

LUF5831 may participate in various chemical reactions relevant to its application in medicinal chemistry. While specific reactions are not detailed in the search results, general types of reactions that could be relevant include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or ring structures.
  • Addition Reactions: Involving nucleophiles attacking electrophilic centers within the compound.

Technical details regarding these reactions would typically involve reaction conditions such as temperature, solvent choice, and catalysts used.

Mechanism of Action

The mechanism of action for LUF5831 relates to how it interacts with biological systems at a molecular level. This may involve:

  • Target Interaction: Binding to specific proteins or enzymes within a biological pathway.
  • Signal Transduction: Modulating cellular responses through pathways affected by the compound.
  • Biochemical Effects: Inducing changes in cellular behavior, such as apoptosis or inhibition of proliferation.

Quantitative data from assays would be essential to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of LUF5831 is crucial for predicting its behavior in biological systems. Key properties might include:

  • Melting Point: Indicating thermal stability.
  • Solubility: Important for bioavailability; typically assessed in various solvents.
  • pH Stability: Assessing how the compound behaves under different pH conditions.

Analytical techniques such as mass spectrometry and infrared spectroscopy would be employed to gather this data.

Applications

LUF5831 holds potential scientific uses primarily in medicinal chemistry and pharmacology. Possible applications include:

  • Therapeutic Agent: Investigating efficacy against specific diseases or conditions.
  • Research Tool: Serving as a probe in biochemical assays to study cellular processes.
  • Lead Compound Development: Acting as a starting point for developing more potent derivatives through structure-activity relationship studies.

Ongoing research efforts will likely expand on these applications, contributing valuable insights into its utility within scientific fields.

Introduction to Adenosine A₁ Receptor Pharmacology

Adenosine Receptor Subtypes and Signaling Pathways

Adenosine receptors (ARs) belong to the G protein-coupled receptor (GPCR) superfamily and comprise four subtypes: A₁, A₂A, A₂B, and A₃. Each subtype exhibits distinct tissue distribution, ligand affinity, and downstream signaling:

  • A₁ and A₃ receptors: Couple to Gᵢ/Gₒ proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP. A₁ receptors additionally modulate K⁺ and Ca²⁺ channels, phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways [2] [8].
  • A₂A and A₂B receptors: Activate Gₛ proteins, stimulating cAMP production. A₂B receptors may also couple to Gq, activating protein kinase C (PKC) [2] [9].

Table 1: Adenosine Receptor Subtypes and Functional Coupling

SubtypeG ProteinPrimary SignalingTissue Localization
A₁Gᵢ/Gₒ↓ cAMP, ↑ K⁺ currentsBrain, heart, kidney
A₂AGₛ↑ cAMPBasal ganglia, immune cells
A₂BGₛ/Gq↑ cAMP, ↑ PLCLung, intestine, immune cells
A₃Gᵢ/Gₒ↓ cAMP, ↑ PLCMast cells, liver, lung

High A₁ expression occurs in the brain (cortex, hippocampus), heart, and kidneys, where it regulates neurotransmission, cardiac conduction, and renal blood flow [5] [8].

Rationale for Non-Nucleoside Agonist Development

Conventional adenosine receptor agonists (e.g., NECA, CCPA) are nucleoside derivatives with limitations:

  • Lack of subtype selectivity: Structural similarity of orthosteric sites across ARs complicates selective targeting [1] [4].
  • Metabolic instability: Rapid deamination by adenosine deaminase shortens half-life [4].
  • Complex synthesis: Multistep routes for modified ribose scaffolds [1].

Non-nucleoside agonists address these by:

  • Exploiting allosteric or novel orthosteric binding pockets for enhanced A₁ selectivity [8].
  • Offering simpler synthetic routes and improved metabolic stability (e.g., pyridine derivatives like Capadenoson) [1] [4].

Table 2: Nucleoside vs. Non-Nucleoside A₁ Agonists

PropertyNucleoside AgonistsNon-Nucleoside Agonists
SelectivityLow (A₁/A₂A/A₃ overlap)High (e.g., Capadenoson: >1,000-fold A₁ vs. A₂A)
SynthesisMultistep ribose modificationsModular heterocyclic scaffolds
Metabolic StabilityLow (ADA-sensitive)High (resistant to deamination)
ExamplesNECA, CCPACapadenoson, Neladenoson, LUF5831

Emergence of LUF5831 as a Novel Nonribose Ligand

LUF5831 represents a breakthrough in non-nucleoside A₁ agonism with unique properties:

  • Chemical structure: Bypasses ribose motifs, utilizing an atypical heterocyclic scaffold that binds orthosterically but with distinct thermodynamics [7].
  • Subtype selectivity: Exhibits >100-fold selectivity for A₁ over A₃ receptors (Kᵢ = 122 nM vs. >10,000 nM) [7].
  • Binding thermodynamics: Entropy-driven binding (ΔS >0), contrasting enthalpy-driven nucleoside agonists like CPA. This suggests distinct receptor interactions [7].

LUF5831’s partial agonism (37% efficacy in cAMP inhibition vs. CPA’s 66%) minimizes desensitization risks associated with full agonists [7]. Its activity persists in Thr277-mutant A₁ receptors (impaired in nucleoside binding), confirming a non-classical binding mode [7].

Table 3: Key Non-Nucleoside A₁ Agonists in Development

CompoundStructureA₁ Affinity (Kᵢ/EC₅₀)Clinical Status
LUF5831Heterocyclic122 nMPreclinical
Capadenoson2-Aminopyridine1.4 nMPhase II (discontinued)
NeladenosonPyridine derivative0.1 nMPhase II (heart failure)
BnOCPABenzyloxy-cyclopentyladenosine<10 nMPreclinical

Properties

CAS Number

333963-57-8

Product Name

LUF5831

IUPAC Name

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile

Molecular Formula

C15H12N4O2S

Molecular Weight

312.35

InChI

InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19)

InChI Key

GYIHPWFWFRELQC-UHFFFAOYSA-N

SMILES

N#CC1=C(C2=CC=C(O)C=C2)C(C#N)=C(SCCO)N=C1N

Solubility

Soluble in DMSO

Synonyms

LUF5831; LUF 5831; LUF-5831.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.